2-{4-[3-(Trifluoromethyl)phenyl]piperazino}quinoxaline
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Overview
Description
2-{4-[3-(Trifluoromethyl)phenyl]piperazino}quinoxaline is a complex organic compound that features a quinoxaline core substituted with a piperazine ring bearing a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-(Trifluoromethyl)phenyl]piperazino}quinoxaline typically involves a multi-step process. One common method starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a diketone. The piperazine ring is then introduced via nucleophilic substitution reactions. The trifluoromethylphenyl group is often added through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-(Trifluoromethyl)phenyl]piperazino}quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoxalines and piperazines.
Scientific Research Applications
2-{4-[3-(Trifluoromethyl)phenyl]piperazino}quinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of 2-{4-[3-(Trifluoromethyl)phenyl]piperazino}quinoxaline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, potentially leading to significant biological effects. The piperazine ring may also play a role in modulating the compound’s activity by interacting with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethylphenylpiperazine: A related compound with similar structural features but different biological activities.
Flutamide-like Antiandrogens: Compounds with a trifluoromethyl anilide scaffold used in the treatment of prostate cancer.
Uniqueness
2-{4-[3-(Trifluoromethyl)phenyl]piperazino}quinoxaline is unique due to its combination of a quinoxaline core with a trifluoromethylphenyl-substituted piperazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4/c20-19(21,22)14-4-3-5-15(12-14)25-8-10-26(11-9-25)18-13-23-16-6-1-2-7-17(16)24-18/h1-7,12-13H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUDGUNUIMXIDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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